Epertinib hydrochloride
Description
The Role of Dysregulated RTK Signaling in Oncogenesis
In a healthy state, RTK activity is tightly controlled. However, in cancerous cells, this regulation is often lost, leading to sustained and uncontrolled signaling that drives tumor development and progression. nih.gov This dysregulation can occur through various mechanisms, including genetic mutations, gene amplification leading to protein overexpression, and chromosomal rearrangements. bohrium.comjohnshopkins.edu The resulting aberrant RTK activation can promote unchecked cell proliferation, inhibit apoptosis (programmed cell death), stimulate angiogenesis (the formation of new blood vessels to supply the tumor), and enhance cell migration and invasion, contributing to metastasis. nih.govelsevierpure.com This dependency of cancer cells on oncogenic RTK signaling has led to the development of targeted therapies aimed at inhibiting these kinases. bohrium.com
Overview of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) in Cancer Pathobiology
Among the 20 subfamilies of RTKs, the ErbB family, which includes the epidermal growth factor receptor (EGFR or HER1) and human epidermal growth factor receptor 2 (HER2 or ErbB2), is frequently implicated in the pathogenesis of various cancers. mdpi.comnih.gov
EGFR (HER1) is activated by the binding of several ligands, including epidermal growth factor (EGF). nih.gov Its overexpression and activating mutations are common in a variety of solid tumors, such as non-small-cell lung cancer and glioblastoma. bohrium.comtandfonline.com This aberrant EGFR signaling drives tumor growth and is often associated with a poor prognosis. nih.govtandfonline.com
HER2 (ErbB2) is unique in that it has no known direct binding ligand. mdpi.com Instead, it is the preferred dimerization partner for other ligand-bound ErbB family members, particularly EGFR and HER3. nih.govnih.gov The resulting heterodimers are potent activators of downstream signaling pathways. nih.gov HER2 gene amplification and protein overexpression are found in a significant percentage of breast, gastric, and esophageal cancers, leading to aggressive tumor behavior. bohrium.commdpi.com
The dimerization of EGFR and HER2 can lead to more potent and sustained downstream signaling than homodimers of either receptor, contributing to increased cell motility and a more aggressive cancer phenotype. nih.gov
Landscape of Small Molecule Tyrosine Kinase Inhibitors (TKIs) in Preclinical Development
The critical role of dysregulated RTKs in cancer has spurred the development of numerous small molecule tyrosine kinase inhibitors (TKIs). mdpi.comnih.gov These drugs are designed to interfere with the kinase activity of RTKs, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival. nih.gov Many TKIs are in various stages of preclinical and clinical development, targeting a range of RTKs. mdpi.comdrugbank.com These inhibitors are often characterized by their heterocyclic scaffolds and are designed to bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and activation. mdpi.com Preclinical studies for these emerging TKIs typically involve evaluating their potency and selectivity against their target kinases, their effects on cancer cell lines in vitro, and their anti-tumor activity in animal models. plos.org The development of TKIs represents a cornerstone of targeted cancer therapy, offering the potential for more effective and less toxic treatments compared to traditional chemotherapy. nih.gov
Epertinib (hydrochloride), also known as S-222611, is a promising small molecule inhibitor that has emerged from this landscape of preclinical research. ontosight.ai It is an orally active and reversible TKI that selectively targets EGFR and HER2. mdpi.commedchemexpress.com
Epertinib's Preclinical Profile
Epertinib has demonstrated potent inhibitory activity against EGFR, HER2, and another member of the ErbB family, HER4. medchemexpress.comchemsrc.com Preclinical studies have shown its efficacy in inhibiting the growth of cancer cell lines that express EGFR and/or HER2. medchemexpress.com
In Vitro Activity
In laboratory studies, Epertinib has shown significant potency in inhibiting the enzymatic activity of its target kinases and the growth of various cancer cell lines.
| Target/Cell Line | IC50 (nM) | Reference |
| EGFR (enzyme) | 1.48 | medchemexpress.com |
| HER2 (enzyme) | 7.15 | medchemexpress.com |
| HER4 (enzyme) | 2.49 | medchemexpress.com |
| NCI-N87 (gastric cancer) | 8.3 | medchemexpress.com |
| BT-474 (breast cancer) | 9.9 | medchemexpress.com |
| SK-BR-3 (breast cancer) | 14.0 | medchemexpress.com |
| MDA-MB-361 (breast cancer) | 26.5 | medchemexpress.com |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Epertinib also effectively inhibits the phosphorylation of EGFR and HER2 in cancer cells, a critical step in their activation. In NCI-N87 cells, the IC50 values for the inhibition of EGFR and HER2 phosphorylation were 4.5 nM and 1.6 nM, respectively. medchemexpress.com
In Vivo Antitumor Activity
Preclinical studies in animal models have demonstrated the anti-tumor effects of Epertinib. In nude mice with NCI-N87 xenografts (transplanted tumors), oral administration of Epertinib resulted in significant, dose-dependent tumor growth inhibition. medchemexpress.com Notably, Epertinib has also shown the ability to penetrate the blood-brain barrier and reduce tumor volume in a brain metastasis model of HER2-positive breast cancer, suggesting its potential for treating brain metastases. medchemexpress.compatsnap.com
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27+;/t24-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWJPQQXBPWOOA-PLXRJBJVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl2FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Epertinib Hydrochloride : Academic and Research Profile
Conceptual Basis and Rational Design of Epertinib
Epertinib was rationally designed as a potent, orally active, and reversible tyrosine kinase inhibitor. medchemexpress.comadooq.comselleck.co.jp Its primary targets are members of the ErbB family of receptor tyrosine kinases, which are crucial mediators of cell signaling pathways that control cell growth, differentiation, and survival. ontosight.aimedchemexpress.com Dysregulation of these pathways, often through overexpression or mutation of the receptors, is a well-established driver of various cancers. selleckchem.com
The design of Epertinib specifically focuses on inhibiting the following key receptors:
Epidermal Growth Factor Receptor (EGFR or ErbB1) nih.govpatsnap.com
Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2) nih.govpatsnap.com
Human Epidermal Growth Factor Receptor 4 (HER4 or ErbB4) adooq.compatsnap.com
By targeting these kinases, Epertinib aims to block the downstream signaling cascades that promote tumor proliferation. ontosight.ai The chemical structure of Epertinib, which includes quinazoline (B50416), morpholine, and fluorophenyl components, was engineered for this targeted inhibition. ontosight.ai
Preclinical studies have demonstrated Epertinib's potent inhibitory activity against these kinases. The half-maximal inhibitory concentrations (IC50) highlight its selectivity and potency.
Table 1: In Vitro Inhibitory Activity of Epertinib
| Target | IC50 (nM) |
| EGFR | 1.48 medchemexpress.comadooq.comselleck.co.jp |
| HER2 | 7.15 medchemexpress.comadooq.comselleck.co.jp |
| HER4 | 2.49 medchemexpress.comadooq.comselleck.co.jp |
| EGFR Phosphorylation (NCI-N87 cells) | 4.5 medchemexpress.com |
| HER2 Phosphorylation (NCI-N87 cells) | 1.6 medchemexpress.com |
Furthermore, research has shown that Epertinib exhibits more prolonged inhibition of EGFR and HER2 phosphorylation in vitro compared to other inhibitors like lapatinib (B449). nih.govresearchgate.net This sustained activity is a key aspect of its rational design. In vivo studies using mouse xenograft models have corroborated these findings, showing that Epertinib has a 4- to 6-fold greater antitumor potency than lapatinib. nih.govresearchgate.net
A significant element of Epertinib's design is its ability to penetrate the central nervous system (CNS). nih.gov This is particularly relevant for treating brain metastases, a common complication in some cancers like HER2-positive breast cancer. nih.govascopubs.org Studies in brain metastasis models of breast cancer have shown superior survival with Epertinib, indicating its potential to address this unmet medical need. nih.govresearchgate.net Imaging mass spectrometry analysis has confirmed that in a breast cancer brain metastasis model, the concentration of Epertinib was over 10 times higher than that of lapatinib. nih.gov
Significance of Hydrochloride Salt Formation for Research Applications
In research and development, active pharmaceutical ingredients (APIs) are often formulated as salts to improve their physicochemical properties. Epertinib is frequently used in its hydrochloride salt form (Epertinib hydrochloride) for research applications. selleck.co.jpnih.govadooq.com
The formation of a hydrochloride salt can offer several advantages for a research compound:
Improved Solubility: Hydrochloride salts of basic compounds like Epertinib are generally more soluble in aqueous media compared to the free base form. nih.gov This is crucial for in vitro experiments and for developing formulations for in vivo studies.
Enhanced Stability: Salt formation can lead to a more stable crystalline structure, which can protect the compound from degradation and improve its shelf life.
Ease of Handling and Formulation: The improved physical properties of a salt, such as crystallinity and reduced hygroscopicity, can make it easier to handle, weigh accurately, and formulate consistently for preclinical and clinical studies. researchgate.net
Consistent Bioavailability: For oral compounds, salt formation can lead to more predictable dissolution and absorption in the gastrointestinal tract, resulting in more consistent bioavailability. researchgate.net
While the biological activity of a compound is generally comparable between its free and salt forms at equivalent molar concentrations, the improved physicochemical properties of the hydrochloride salt make Epertinib (hydrochloride) a more practical and reliable choice for rigorous scientific investigation. medchemexpress.com
Molecular Mechanisms of Epertinib Hydrochloride Action
Specificity of Kinase Inhibition Profile
Epertinib demonstrates a distinct and selective profile of kinase inhibition, showing high potency against EGFR, HER2, and HER4, while exhibiting minimal activity against other non-target kinases. glpbio.cn
Epertinib is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR, also known as HER1 or ErbB1). drugbank.compatsnap.com Biochemical assays have determined its half-maximal inhibitory concentration (IC50) against EGFR to be 1.48 nM. medchemexpress.comglpbio.cnadooq.com This potent inhibition disrupts the signaling cascade that is often dysregulated in various cancer cells. nih.gov
The compound is also a strong inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), a key driver in certain types of cancer. patsnap.comelsevierpure.com The reported IC50 value for Epertinib against HER2 is 7.15 nM. medchemexpress.comglpbio.cnadooq.com
Epertinib's inhibitory activity extends to Human Epidermal Growth Factor Receptor 4 (HER4/ErbB4). It selectively inhibits this receptor's tyrosine kinase activity with an IC50 of 2.49 nM. medchemexpress.comglpbio.cnadooq.com
Table 1: Epertinib Inhibitory Activity against Target Kinases
| Target Kinase | IC50 (nM) |
|---|---|
| EGFR (HER1) | 1.48 medchemexpress.comglpbio.cn |
| HER2 | 7.15 medchemexpress.comglpbio.cn |
| HER4 | 2.49 medchemexpress.comglpbio.cn |
A key aspect of Epertinib's molecular profile is its high selectivity for the intended HER family targets over other tyrosine kinases. Research findings indicate that Epertinib has no significant effect on several non-target kinases, including Kinase Insert Domain Receptor (KDR), Insulin-like Growth Factor 1 Receptor (IGF1R), Proto-oncogene tyrosine-protein kinase Src (SRC), Mast/stem cell growth factor receptor Kit (KIT), and Platelet-derived growth factor receptor beta (PDGFRβ). glpbio.cn For these kinases, the IC50 values were determined to be greater than 10,000 nM, demonstrating a clear discrimination against these off-target enzymes. glpbio.cn
Table 2: Epertinib Activity against Non-Target Kinases
| Non-Target Kinase | IC50 (nM) |
|---|---|
| KDR (VEGFR2) | >10,000 glpbio.cn |
| IGF1R | >10,000 glpbio.cn |
| SRC | >10,000 glpbio.cn |
| KIT | >10,000 glpbio.cn |
| PDGFRβ | >10,000 glpbio.cn |
Cellular Signal Transduction Modulation
By inhibiting the kinase activity of EGFR and HER2, Epertinib effectively modulates cellular signal transduction pathways. This is primarily achieved by preventing the autophosphorylation of these receptors, a critical step in the activation of downstream signaling. nih.govnih.gov
In a cellular context, Epertinib has been shown to potently inhibit the autophosphorylation of both EGFR and HER2. medchemexpress.comglpbio.cn Studies conducted in NCI-N87 human gastric carcinoma cells, which express both EGFR and HER2, demonstrated that Epertinib inhibits the phosphorylation of these receptors with high efficacy. medchemexpress.comglpbio.cn The IC50 value for the inhibition of EGFR phosphorylation was 4.5 nM, while the IC50 for inhibiting HER2 phosphorylation was even lower at 1.6 nM. medchemexpress.comglpbio.cn This action blocks the recruitment and activation of downstream signaling proteins, thereby inhibiting tumor cell proliferation. medchemexpress.comglpbio.cnfrontiersin.org
Table 3: Epertinib Inhibition of Receptor Autophosphorylation in NCI-N87 Cells
| Receptor | IC50 (nM) |
|---|---|
| EGFR Phosphorylation | 4.5 medchemexpress.comglpbio.cn |
| HER2 Phosphorylation | 1.6 medchemexpress.comglpbio.cn |
Disruption of Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt pathways)
The anti-tumor activity of Epertinib is a direct consequence of its ability to inhibit the phosphorylation of EGFR and HER2. medchemexpress.com These receptors, upon activation, trigger a cascade of intracellular signaling events that are crucial for cell survival and proliferation. Two of the most critical downstream pathways are the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. nih.govrcsi.com
Inhibition of EGFR and HER2 by Epertinib prevents the autophosphorylation of their intracellular tyrosine kinase domains. This blockade halts the recruitment and activation of downstream signaling proteins, effectively shutting down both the MAPK and PI3K/Akt cascades. nih.govjax.org The MAPK pathway is primarily involved in regulating cell growth, differentiation, and division, while the PI3K/Akt pathway is a central mediator of cell survival, metabolism, and proliferation. nih.govnih.gov By disrupting these pathways, Epertinib can effectively stifle the molecular machinery that cancer cells rely on for their growth and survival. rcsi.com The simultaneous inhibition of these pathways is a key mechanism by which EGFR tyrosine kinase inhibitors exert their effects. jax.org
Table 1: Key Signaling Pathways Disrupted by Epertinib
| Pathway | Key Components | Cellular Functions Regulated | Consequence of Epertinib Inhibition |
|---|---|---|---|
| MAPK Pathway | Ras, Raf, MEK, ERK | Proliferation, Differentiation, Cell Division | Inhibition of uncontrolled cell proliferation |
| PI3K/Akt Pathway | PI3K, Akt, mTOR | Survival, Proliferation, Metabolism, Angiogenesis | Promotion of apoptosis and reduced cell survival |
Molecular Induction of Apoptosis in Sensitive Cell Lines
A primary outcome of disrupting the MAPK and PI3K/Akt survival pathways is the induction of programmed cell death, or apoptosis. jax.orgmdpi.com Cancer cells often have a high threshold for apoptosis, allowing them to survive despite cellular damage. By inhibiting the pro-survival signals emanating from EGFR and HER2, Epertinib effectively lowers this threshold in sensitive cancer cells.
The molecular mechanism of apoptosis induction by EGFR/HER2 inhibitors involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.gov Research on inhibitors targeting these pathways has shown that:
Inhibition of the MEK/ERK pathway leads to the upregulation of the pro-apoptotic BH3-only protein, BIM. jax.orgnih.gov BIM acts as a direct activator of apoptosis by neutralizing anti-apoptotic Bcl-2 proteins.
Inhibition of the PI3K/Akt pathway results in the downregulation of the anti-apoptotic protein Mcl-1. jax.orgnih.gov The reduction of Mcl-1 levels frees pro-apoptotic proteins, further tipping the balance towards cell death.
The convergence of these two events—the upregulation of BIM and the downregulation of Mcl-1—is a critical factor in the induction of apoptosis following treatment with EGFR/HER2 inhibitors like Epertinib. jax.orgnih.gov Furthermore, studies have shown that Epertinib can enhance drug-induced apoptosis in multidrug-resistant cancer cells by inhibiting the function of ABCB1 and ABCG2 drug efflux transporters. nih.gov
Modulation of Cell Cycle Progression in Vitro
Uncontrolled cell cycle progression is a hallmark of cancer. The signaling networks driven by HER2 and EGFR are directly linked to the machinery that governs the cell cycle. nih.gov Specifically, the mitogenic signals from these receptors converge on the Cyclin D1-CDK4/6-Retinoblastoma (Rb) axis, which controls the critical G1-S phase transition. nih.govresearchgate.net
The MAPK and PI3K/Akt pathways, when active, promote the transcription and stability of Cyclin D1. nih.gov Cyclin D1 then forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6). This complex phosphorylates the Rb protein, causing it to release the E2F transcription factor. researchgate.net Once liberated, E2F activates the transcription of genes necessary for the S phase, committing the cell to another round of division. nih.gov
By inhibiting the upstream EGFR and HER2 receptors, Epertinib disrupts the signals that lead to Cyclin D1 production. nih.gov This reduction in Cyclin D1 levels prevents the formation of active CDK4/6 complexes, leading to the accumulation of hypophosphorylated (active) Rb. Active Rb sequesters E2F, thereby preventing the cell from progressing from the G1 to the S phase. This results in a G1 cell cycle arrest, effectively halting the proliferation of cancer cells.
Table 2: Epertinib's Effect on Cell Cycle Regulation
| Regulatory Step | Normal Function (Active HER2/EGFR) | Effect of Epertinib Inhibition |
|---|---|---|
| Upstream Signaling | PI3K/Akt and MAPK pathways are active | PI3K/Akt and MAPK signaling is blocked |
| Cyclin D1 Expression | High levels of Cyclin D1 are produced | Cyclin D1 expression is reduced |
| CDK4/6 Activity | Cyclin D1 binds to and activates CDK4/6 | CDK4/6 complexes are not formed/activated |
| Rb Phosphorylation | Rb is hyperphosphorylated (inactivated) | Rb remains hypophosphorylated (active) |
| E2F Transcription Factor | E2F is released to promote S-phase entry | E2F is sequestered by active Rb |
| Cell Cycle Outcome | Cell progresses from G1 to S phase | Cell cycle is arrested in the G1 phase |
Reversibility of Kinase Binding Dynamics
Epertinib is characterized as a reversible tyrosine kinase inhibitor. medchemexpress.comadooq.comnih.gov This classification refers to the non-covalent nature of its interaction with the ATP-binding pocket of the target kinases, EGFR and HER2. Unlike irreversible inhibitors, which form a permanent covalent bond with a cysteine residue near the active site, reversible inhibitors like Epertinib bind and dissociate from the enzyme. nih.gov
The efficacy of a reversible inhibitor is not solely determined by its affinity (how tightly it binds) but also by its binding kinetics—specifically, the rates of association (k-on) and dissociation (k-off). The dissociation rate determines the inhibitor's residence time on the target. revvity.com A longer residence time (slower k-off) means the inhibitor remains bound to the kinase for a prolonged period, leading to a more sustained inhibition of its activity even after the circulating drug concentration has decreased. doi.org
Reversible inhibitors are typically classified as Type I or Type II. nih.gov
Type I inhibitors bind to the active conformation of the kinase in the ATP-binding site.
Type II inhibitors bind to an inactive conformation of the kinase, often extending into an adjacent allosteric site. nih.gov
Table 3: Comparison of Kinase Inhibitor Binding Dynamics
| Feature | Reversible Inhibitors (e.g., Epertinib) | Irreversible Inhibitors |
|---|---|---|
| Bonding | Non-covalent (Hydrogen bonds, van der Waals forces) | Covalent |
| Binding Site | Primarily ATP-binding pocket | Covalent bond with a specific residue (e.g., cysteine) near the active site |
| Duration of Action | Dependent on drug concentration and residence time (k-off) | Lasts for the lifetime of the kinase protein |
| Reversibility | Binding is reversible; inhibitor can associate and dissociate | Binding is permanent; enzyme is permanently inactivated |
Preclinical Pharmacological Investigations of Epertinib Hydrochloride
In Vitro Cellular Pharmacology Studies
Assessment of Anti-proliferative Effects in Cancer Cell Lines Expressing EGFR and/or HER2
Epertinib has shown marked anti-proliferative effects in a variety of cancer cell lines that express Epidermal Growth Factor Receptor (EGFR) and/or Human Epidermal Growth Factor Receptor 2 (HER2). medchemexpress.commedchemexpress.com The compound selectively inhibits the growth of these specific cancer cells. medchemexpress.commedchemexpress.com Laboratory studies have demonstrated that Epertinib effectively hinders the proliferation of a range of cancer cell lines, including those derived from breast, stomach, colon, and lung cancers. medchemexpress.com
Concentration-Dependent Inhibition of Cell Growth in Various In Vitro Models
The inhibitory action of Epertinib on cancer cell growth is directly related to its concentration. medchemexpress.comnih.gov In laboratory settings, increasing the concentration of Epertinib leads to a greater reduction in the proliferation of cancer cells. medchemexpress.com This dose-dependent effect has been consistently observed across multiple cancer cell lines.
For instance, in NCI-N87 stomach cancer cells and BT-474 breast cancer cells, Epertinib demonstrated potent growth inhibition with IC50 values of 8.3 ± 2.6 nM and 9.9 ± 0.8 nM, respectively. medchemexpress.com The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Similar potent activity was observed in other breast cancer cell lines such as SK-BR-3 (IC50 = 14.0 ± 3.6 nM) and MDA-MB-453 (IC50 = 48.6 ± 3.1 nM). medchemexpress.com The inhibitory effect extended to other cancer types, including colon (HT115, IC50 = 53.3 ± 8.6 nM) and lung (Calu-3, IC50 = 241.5 ± 29.2 nM) cancer cell lines. medchemexpress.com
Interactive Table: Epertinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-N87 | Stomach | 8.3 ± 2.6 |
| BT-474 | Breast | 9.9 ± 0.8 |
| SK-BR-3 | Breast | 14.0 ± 3.6 |
| MDA-MB-453 | Breast | 48.6 ± 3.1 |
| MDA-MB-175VII | Breast | 21.6 ± 4.3 |
| HT115 | Colon | 53.3 ± 8.6 |
| Calu-3 | Lung | 241.5 ± 29.2 |
| fR2 | Breast | 5366.7 ± 65.2 |
| MRC-5 | Lung | 4964.6 ± 340.3 |
Mechanistic Studies in Select Preclinical Models (Focused on Molecular and Distribution Insights)
Analysis of Epertinib Distribution and Permeability Across Biological Barriers (e.g., Blood-Brain Barrier)
A significant aspect of Epertinib's preclinical profile is its ability to penetrate the central nervous system (CNS). nih.gov Studies in animal models have shown that Epertinib can cross the blood-brain barrier, a critical feature for treating brain metastases. nih.govnih.gov
Research using imaging mass spectrometry revealed that in a breast cancer brain metastasis model, the concentration of Epertinib in the brain tumor was over ten times higher than that of another tyrosine kinase inhibitor, lapatinib (B449). nih.govresearchgate.net Furthermore, the ratio of Epertinib concentration in the tumor compared to normal brain tissue was approximately four times greater than that of lapatinib. nih.govresearchgate.netdntb.gov.ua This suggests a preferential accumulation of Epertinib in brain tumors. nih.gov Interestingly, in these breast cancer models, the blood-tumor barrier remained largely intact, indicating that Epertinib's penetration was not solely dependent on a compromised barrier. nih.gov
Pharmacokinetic studies in mice demonstrated that the maximum concentration (Tmax) of both Epertinib and lapatinib in the brain was reached 4 hours after oral administration. nih.gov At this time point, the brain concentration of Epertinib was about twice that of lapatinib. nih.gov
Molecular Pharmacodynamic Biomarker Assessment in Experimental Systems (e.g., in vivo phosphorylation inhibition)
Epertinib's mechanism of action involves the inhibition of key signaling pathways. It is a reversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases. nih.govnih.govselleckchem.com By blocking these receptors, Epertinib prevents their phosphorylation, a critical step in the signaling cascades that drive tumor cell growth and survival. nih.govcam.ac.uk
In vitro studies on NCI-N87 cells demonstrated that Epertinib inhibits the phosphorylation of EGFR and HER2 with very high potency, showing IC50 values of 4.5 nM and 1.6 nM, respectively. medchemexpress.commedchemexpress.com This direct inhibition of receptor phosphorylation confirms the drug's intended mechanism at a molecular level. The downstream effects of this inhibition include the blockage of critical signaling pathways like the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) pathways, which are essential for cell proliferation and survival. mdpi.comnih.gov
Comparative Target Engagement and Pathway Inhibition Studies with Other Tyrosine Kinase Inhibitors in Preclinical Models
Preclinical studies have consistently shown that Epertinib possesses more potent and prolonged inhibitory effects on EGFR and HER2 phosphorylation compared to lapatinib. nih.govcam.ac.uk This enhanced potency translates to greater antitumor activity in animal xenograft models, where Epertinib was found to be 4 to 6 times more potent than lapatinib. nih.govcam.ac.uk
In a head-to-head comparison in a brain metastasis model of breast cancer, Epertinib demonstrated superior survival outcomes compared to lapatinib. nih.gov As mentioned earlier, quantitative imaging mass spectrometry showed a significantly higher concentration of Epertinib in brain metastases compared to lapatinib. nih.govresearchgate.net This superior brain penetration and target engagement likely contribute to its enhanced efficacy in this challenging setting. nih.govnih.gov
Furthermore, Epertinib has shown the potential to overcome multidrug resistance in cancer cells. Studies have revealed that it can block the function of drug efflux pumps like ABCB1 and ABCG2, which are often responsible for resistance to chemotherapy. nih.gov By inhibiting these pumps, Epertinib can restore the sensitivity of resistant cancer cells to other cytotoxic drugs. nih.gov
Molecular Mechanisms of Resistance to Epertinib Hydrochloride
Efflux Transporter-Mediated Resistance Mechanisms
A primary challenge in cancer chemotherapy is multidrug resistance (MDR), frequently caused by the overexpression of ATP-binding cassette (ABC) transporters. nih.gov, scienceopen.com These membrane proteins function as energy-dependent efflux pumps, actively removing cytotoxic drugs from cancer cells, thereby lowering their intracellular concentration and diminishing their effectiveness. nih.gov, mdpi.com Epertinib has been investigated for its interaction with two of the most clinically relevant ABC transporters: ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein). nih.gov Interestingly, rather than being a substrate for resistance, studies indicate that Epertinib can counteract the function of these transporters. nih.gov, scienceopen.com
Research demonstrates that Epertinib can reverse ABCB1-mediated multidrug resistance. nih.gov At sub-toxic, submicromolar concentrations, Epertinib has been shown to restore the sensitivity of cancer cells overexpressing ABCB1 to various chemotherapeutic agents. nih.gov This effect is achieved not by altering the expression level of the ABCB1 protein, but by directly impeding its drug-efflux function. nih.gov By inhibiting the pump, Epertinib increases the intracellular accumulation of co-administered anticancer drugs, thereby enhancing their cytotoxic effects and ability to induce apoptosis. nih.gov This suggests a potential role for Epertinib in combination therapies to overcome ABCB1-mediated resistance in tumors with high levels of this transporter. nih.gov, scienceopen.com
Similar to its effect on ABCB1, Epertinib effectively antagonizes the drug efflux activity of ABCG2. nih.gov Studies have found that Epertinib can resensitize ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic drugs in a concentration-dependent manner. nih.govscienceopen.com The mechanism involves the direct inhibition of the ABCG2 pump's function, leading to increased intracellular drug levels without changing the expression of the transporter protein itself. nih.gov This antagonistic activity on both ABCB1 and ABCG2 highlights a significant pharmacological characteristic of Epertinib beyond its primary role as a HER2/EGFR inhibitor. nih.govscienceopen.com
Table 1: Effect of Epertinib on ABC Transporter-Mediated Drug Resistance
| Transporter | Epertinib's Effect on Transporter Function | Mechanism of Action | Consequence for Cancer Cells |
|---|---|---|---|
| ABCB1 (P-gp) | Antagonistic / Inhibitory nih.gov | Impedes drug-efflux function without altering transporter expression. nih.gov | Restores sensitivity to chemotherapeutic drugs; enhances drug-induced apoptosis. nih.gov |
| ABCG2 (BCRP) | Antagonistic / Inhibitory nih.gov | Impedes drug-efflux function without altering transporter expression. nih.gov | Restores sensitivity to chemotherapeutic drugs; enhances drug-induced apoptosis. nih.gov |
To understand the structural basis of Epertinib's inhibitory effects, molecular docking simulations have been employed. nih.govscienceopen.com These computational studies aim to predict the binding mode and identify potential interaction sites between Epertinib and the drug-binding pockets of ABCB1 and ABCG2. nih.gov The results from these analyses, combined with ATPase activity assays, suggest that Epertinib directly interacts with the drug-binding domains of these transporters. nih.govscienceopen.com This interaction likely competes with or otherwise hinders the binding and/or transport of other chemotherapeutic drugs, explaining Epertinib's ability to reverse MDR. nih.gov
Consideration of Acquired Resistance through Target Alterations and Bypass Signaling (General RTKI Resistance Context)
While Epertinib can circumvent certain resistance mechanisms, its long-term efficacy as a receptor tyrosine kinase inhibitor (RTKI) can be limited by the development of acquired resistance. This is a common phenomenon observed with targeted therapies. nih.govnih.gov The primary mechanisms include mutations in the target receptor that prevent drug binding and the activation of alternative signaling pathways that bypass the inhibited target. nih.govmedrxiv.org
As an inhibitor of EGFR and HER2, Epertinib's effectiveness is dependent on its ability to bind to the kinase domain of these receptors. mdpi.com Acquired resistance to TKIs frequently arises from the emergence of secondary mutations within this domain. nih.govnih.gov For instance, in the context of EGFR inhibitors, the T790M "gatekeeper" mutation is a well-established mechanism of resistance to first-generation drugs. nih.gov Similarly, acquired activating mutations in the HER2 kinase domain, such as the L755S mutation, have been identified as a mechanism of resistance to HER2-targeted therapies. nih.gov Such mutations can alter the conformation of the ATP-binding pocket, reducing the binding affinity of the inhibitor and thereby restoring kinase activity despite the presence of the drug. While specific data on secondary mutations conferring resistance to Epertinib is emerging, the principles derived from other EGFR/HER2 TKIs are highly relevant.
Cancer cells can develop resistance by activating compensatory signaling pathways to circumvent the blockade of EGFR and HER2. nih.govmedrxiv.org The HER family of receptors, which also includes HER3 and HER4, can form heterodimers, and signaling can be rerouted through other family members. mdpi.comnih.gov For example, resistance to EGFR or HER2 inhibition can be driven by the upregulation of HER3 and its subsequent activation of the PI3K/AKT/mTOR survival pathway. nih.govmedrxiv.org The PI3K/AKT pathway is one of the most commonly activated bypass tracks in resistance to HER2-targeted therapies. nih.govfrontiersin.org Other receptor tyrosine kinases, such as c-Met, can also become activated and drive downstream signaling through pathways like PI3K and MAPK, completely replacing the signals from the inhibited EGFR/HER2 receptors. nih.gov Furthermore, signaling partners downstream of the receptors, such as the Src kinase, can be activated to promote cell survival and metastasis, providing another route for bypassing targeted inhibition. nih.gov
Table 2: Common Mechanisms of Acquired Resistance to EGFR/HER2 Tyrosine Kinase Inhibitors
| Mechanism Category | Specific Example | Description |
|---|---|---|
| Target Alteration | Secondary Kinase Domain Mutations (e.g., EGFR T790M, HER2 L755S) nih.gov | A mutation arises in the drug's target receptor, altering the binding site and reducing the inhibitor's efficacy. nih.gov |
| Bypass Signaling | Activation of the PI3K/AKT/mTOR Pathway nih.govfrontiersin.org | Cancer cells upregulate an alternative signaling cascade to promote growth and survival, bypassing the inhibited receptor. medrxiv.org |
| Bypass Signaling | Upregulation of other HER family receptors (e.g., HER3) nih.gov | Increased expression and signaling through other receptors in the same family compensate for the inhibited target. |
| Bypass Signaling | Activation of other Receptor Tyrosine Kinases (e.g., c-Met) nih.gov | A different receptor tyrosine kinase becomes activated, driving parallel pro-survival signaling pathways. |
Medicinal Chemistry and Structure Activity Relationship Sar of Epertinib Hydrochloride
Design Principles for EGFR/HER2/HER4 Dual Tyrosine Kinase Inhibitors
The development of inhibitors that can simultaneously target multiple members of the EGFR family, such as EGFR, HER2, and HER4, represents a key strategy in cancer therapy. nih.govmdpi.com This approach is based on the understanding that heterodimerization between these receptors can trigger a cascade of signal transduction pathways crucial for tumor progression and metastasis. nih.gov Therefore, dual or pan-inhibitors can offer a more comprehensive blockade of oncogenic signaling compared to selective inhibitors of a single receptor. nih.govmdpi.com
The design of dual EGFR/HER2 inhibitors often builds upon existing scaffolds known to bind to the ATP-binding site of these kinases. nih.govnih.gov The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibitors, and modifications to this structure have been extensively explored to achieve dual inhibitory activity. nih.govresearchgate.net Key design principles include:
Scaffold Selection: The 4-anilinoquinazoline (B1210976) core is a foundational element, mimicking the adenine (B156593) portion of ATP to effectively occupy the kinase hinge region. frontiersin.org
Hydrophobic Head Group: A key feature for dual EGFR/HER2 inhibitory activity is the presence of a hydrophobic "head" group. nih.gov This portion of the molecule interacts with specific residues within the ATP-binding pocket.
Hydrophobic Tail Group: A hydrophobic "tail" is considered essential for the potency of kinase inhibition. nih.gov In many inhibitors, this is a substituted aniline (B41778) moiety that extends into a hydrophobic pocket.
Modularity and Flexibility: Successful design allows for systematic modification at various positions of the core structure to fine-tune potency, selectivity, and pharmacokinetic properties. nih.gov
The rationale for targeting HER2 and EGFR simultaneously is supported by preclinical studies showing their synergistic action in cellular transformation. mdpi.com HER2 is a common heterodimerization partner for other EGFR family members, and its involvement can enhance signaling activity. mdpi.com Consequently, inhibiting both receptors can lead to a more effective therapeutic outcome. nih.govresearchgate.net
Synthetic Methodologies for Epertinib and Related Analogues
While the specific, detailed synthetic route for Epertinib is proprietary, the synthesis of related 4-anilinoquinazoline-based kinase inhibitors like erlotinib (B232) and lapatinib (B449) provides a well-established framework for its probable synthesis. mdpi.com These syntheses typically involve multi-step sequences starting from substituted anthranilic acids or related precursors.
A general approach for constructing the quinazoline core involves the cyclization of an N-acylanthranilamide or a related intermediate. mdpi.com The key steps in synthesizing compounds with this scaffold often include:
Formation of the Quinazolinone Core: A common method involves the condensation of a substituted anthranilic acid derivative with formamide (B127407) or a similar one-carbon source to form the initial quinazolinone ring system. mdpi.com
Chlorination: The 4-oxo group on the quinazolinone is typically converted to a 4-chloro group using a chlorinating agent like thionyl chloride or phosphorus oxychloride. This creates a reactive site for subsequent nucleophilic substitution. mdpi.com
Nucleophilic Aromatic Substitution: The crucial 4-anilino moiety is introduced by reacting the 4-chloroquinazoline (B184009) intermediate with a suitably substituted aniline. This reaction is often the final key step in assembling the core pharmacophore. mdpi.com
Functionalization: The alkyne group and other substituents found in Epertinib would be introduced either on the starting materials or through functional group transformations on the assembled quinazoline scaffold.
The synthesis of related pyrimido[4,5-d]pyrimidine (B13093195) structures, which share a fused heterocyclic system, also relies on multi-step procedures starting from substituted pyrimidines. nih.govmdpi.comnih.gov These syntheses often utilize condensation reactions to build the second pyrimidine (B1678525) ring onto a pre-existing one. nih.govnih.gov
Structure-Activity Relationship Investigations Guiding Compound Optimization
The optimization of Epertinib's structure to achieve high potency against EGFR, HER2, and HER4 is guided by detailed structure-activity relationship (SAR) studies. These investigations systematically modify different parts of the molecule and measure the resulting impact on inhibitory activity. Epertinib is a potent inhibitor of EGFR, HER4, and HER2 with IC₅₀ values of 1.48 nM, 2.49 nM, and 7.15 nM, respectively. medchemexpress.commedchemexpress.comselleckchem.comselleckchem.com
Key SAR insights for the 4-anilinoquinazoline class of inhibitors include:
The Quinazoline Core: This scaffold is critical for binding to the ATP pocket of the kinase domain. nih.gov
The 4-Anilino Group: The substituent pattern on this ring is crucial for potency and selectivity. For Epertinib, this is a 3-chloro-4-((3-fluorobenzyl)oxy)phenyl group. nih.gov The 3-chloro and 4-benzyloxy substituents are known to enhance binding affinity in many EGFR inhibitors. nih.gov
The C-6 Position: The substituent at the 6-position of the quinazoline ring can be modified to improve activity and physicochemical properties. In Epertinib, this position is occupied by a but-2-yn-1-one O-morpholin-3-ylmethyl oxime group, which includes the terminal alkyne handle. medkoo.com SAR studies on similar compounds have shown that introducing aryl urea (B33335) groups at this position can also lead to potent EGFR inhibition. frontiersin.org
Reversibility: Unlike irreversible inhibitors that form covalent bonds, Epertinib is a reversible inhibitor. medchemexpress.comresearchgate.net This means it binds non-covalently to the ATP-binding pocket, a characteristic of first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib. wikipedia.org
The following table summarizes the reported in vitro inhibitory activity of Epertinib against its primary targets.
| Target Kinase | IC₅₀ (nM) |
| EGFR | 1.48 |
| HER4 | 2.49 |
| HER2 | 7.15 |
| Data sourced from MedChemExpress and Selleck Chemicals. medchemexpress.comselleckchem.com |
These low nanomolar IC₅₀ values demonstrate the high potency of Epertinib that was achieved through careful optimization of its chemical structure.
Utility of Epertinib as a Click Chemistry Reagent in Chemical Biology
A notable feature of the Epertinib molecule is the presence of a terminal alkyne functional group. medchemexpress.commedchemexpress.com This group makes Epertinib a valuable tool in chemical biology as a "click chemistry" reagent. medchemexpress.commedchemexpress.com Click chemistry refers to a class of reactions that are highly efficient, specific, and biocompatible. wikipedia.orgsigmaaldrich.com
The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an alkyne reacts with an azide (B81097) to form a stable triazole ring. wikipedia.orgthermofisher.com Because Epertinib contains an alkyne, it can be readily conjugated to molecules containing an azide group. medchemexpress.commedchemexpress.com
This functionality allows Epertinib to be used as a chemical probe for various applications:
Target Engagement and Visualization: Epertinib can be administered to cells or tissues, and after it binds to its target kinases (EGFR, HER2, HER4), a fluorescently-labeled azide can be "clicked" onto the alkyne handle. This allows for the direct visualization of the drug-target interaction via microscopy. nih.gov
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to identify and characterize enzyme function directly in complex biological systems. escholarship.org Epertinib could be used to "pull down" its target proteins from cell lysates for identification and quantification by mass spectrometry after conjugation to an azide-biotin tag.
Pharmacokinetic Studies: By attaching a detectable tag via click chemistry, the distribution and localization of Epertinib within an organism or specific tissues can be studied with high precision. nih.gov
The bio-orthogonal nature of the azide and alkyne groups ensures that the reaction is highly specific and does not interfere with native biological processes. thermofisher.com This makes Epertinib not only a therapeutic candidate but also a versatile research tool for elucidating the complex biology of the ErbB signaling pathway. medchemexpress.comnih.gov
Advanced Research Directions for Epertinib Hydrochloride
Elucidation of Novel Molecular Targets and Off-Target Interactions
While the primary targets of Epertinib are well-established as EGFR, HER2, and HER4, a deeper understanding of its molecular interactions is crucial for predicting its full range of biological effects. medchemexpress.comcam.ac.ukselleck.co.jpselleckchem.commedchemexpress.com Advanced research is focused on identifying novel molecular targets and characterizing its off-target interactions, which could reveal new therapeutic opportunities or potential mechanisms of toxicity.
Recent studies have revealed that Epertinib may have clinically relevant off-target effects. One significant finding is its ability to interact with ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2. nih.govpatsnap.com These transporters are key mediators of multidrug resistance (MDR) in cancer cells, actively pumping chemotherapeutic agents out of the cell and reducing their efficacy. nih.gov Research has shown that Epertinib, at concentrations that are not toxic to cells, can inhibit the drug efflux function of ABCB1 and ABCG2. nih.gov This finding suggests a novel application for Epertinib in overcoming MDR to other cytotoxic drugs. nih.gov Molecular docking and ATPase activity assays have been employed to investigate the potential binding sites of Epertinib within the drug-binding pockets of these transporters. nih.gov
The kinase selectivity profile of Epertinib has been a subject of investigation to understand its potency and potential for off-target effects. Compared to other tyrosine kinase inhibitors like lapatinib (B449), Epertinib has demonstrated more prolonged inhibition of EGFR and HER2 phosphorylation in vitro. cam.ac.uk
Table 1: Kinase Inhibition Profile of Epertinib
| Target | IC₅₀ (nM) |
|---|---|
| EGFR | 1.48 |
| HER4 | 2.49 |
| HER2 | 7.15 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. medchemexpress.com
Further research utilizing techniques such as chemical proteomics and computational modeling will be instrumental in mapping the complete interactome of Epertinib. Identifying additional off-target kinases or other protein interactions will provide a more comprehensive understanding of its mechanism of action and may uncover novel therapeutic indications.
Strategies for Overcoming Molecular Resistance Mechanisms in Preclinical Settings
The development of resistance to targeted therapies is a major challenge in oncology. mdpi.com For HER2-targeted agents like Epertinib, resistance can emerge through various mechanisms, including mutations in the HER2 receptor, activation of alternative signaling pathways (e.g., PI3K/AKT/mTOR), or changes in the tumor microenvironment. mdpi.comoncotarget.com Preclinical research is actively exploring strategies to circumvent these resistance mechanisms.
One promising strategy involves leveraging the off-target effects of Epertinib on ABC transporters. nih.gov By inhibiting ABCB1 and ABCG2, Epertinib can restore the sensitivity of multidrug-resistant cancer cells to conventional chemotherapies. nih.gov This suggests that Epertinib could be used in combination with other drugs to overcome resistance mediated by these efflux pumps. nih.gov Preclinical studies have demonstrated that Epertinib can enhance drug-induced apoptosis in cancer cells that overexpress ABCB1 and ABCG2, without altering the expression levels of these transporters. nih.gov
Another avenue of research is the investigation of Epertinib in models of acquired resistance to other HER2-targeted therapies. For instance, Epertinib has shown activity in preclinical models and in patients who have progressed on other treatments. cam.ac.uk This suggests that Epertinib may be effective against certain resistance mechanisms that arise from previous therapies.
Future preclinical studies should focus on:
Developing and characterizing cell line and animal models of acquired resistance to Epertinib.
Identifying the specific molecular alterations that drive resistance to Epertinib.
Evaluating rational drug combinations that can prevent or overcome Epertinib resistance.
Mechanistic Exploration of Synergistic Interactions with Other Targeted Agents in Experimental Models
Combining targeted therapies is a promising strategy to enhance anti-tumor activity and overcome resistance. nih.gov Research into the synergistic potential of Epertinib with other agents is a key area of focus.
Preclinical and early clinical studies have provided evidence of synergistic interactions between Epertinib and other targeted therapies. A notable example is the combination of Epertinib with the monoclonal antibody trastuzumab. cam.ac.uk This combination has shown encouraging anti-tumor activity in heavily pre-treated HER2-positive metastatic breast cancer patients, including those who had previously been treated with ado-trastuzumab emtansine (T-DM1). cam.ac.uk The mechanistic basis for this synergy may involve a more complete blockade of HER2 signaling, as Epertinib and trastuzumab target different domains of the HER2 receptor.
Furthermore, combinations of Epertinib with chemotherapy agents such as capecitabine (B1668275) have also been explored. cam.ac.uk Such combinations may offer a multi-pronged attack on cancer cells, targeting both signaling pathways and DNA replication. The potential for synergy between Epertinib and inhibitors of other signaling pathways, such as the PI3K/AKT/mTOR pathway, is another area of active investigation. oncotarget.com The co-activation of MET and HER receptor tyrosine kinases in some tumors suggests that combining a MET inhibitor with a HER-targeted agent like Epertinib could be a viable therapeutic strategy. nih.gov
Table 2: Investigational Combinations with Epertinib
| Combination Agent | Rationale |
|---|---|
| Trastuzumab | Dual blockade of the HER2 receptor |
| Capecitabine | Combined targeting of HER2 signaling and DNA synthesis |
| Vinorelbine | Combined targeting of HER2 signaling and microtubule disruption |
Based on clinical trial designs. cam.ac.uk
Future experimental models should aim to elucidate the precise molecular mechanisms underlying these synergistic interactions. This could involve detailed analysis of signaling pathway modulation, cell cycle effects, and apoptosis induction in response to combination treatments.
Integration of Epertinib Research into Artificial Intelligence and Machine Learning Driven Drug Discovery Paradigms
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govmdpi.comaccc-cancer.org These technologies can be applied to Epertinib research to accelerate progress and uncover novel insights.
AI and ML algorithms can be used to:
Identify Novel Drug Combinations: By analyzing large datasets of genomic, proteomic, and pharmacological data, AI can predict synergistic drug combinations with Epertinib. mdpi.commdpi.com This can help prioritize the most promising combinations for preclinical and clinical testing.
Predict Resistance Mechanisms: Machine learning models can be trained to identify patterns in patient data that are associated with the development of resistance to Epertinib. nih.gov This could lead to the development of biomarkers to predict which patients are most likely to develop resistance.
Patient Stratification: AI can analyze complex patient data to identify subgroups of patients who are most likely to respond to Epertinib. accc-cancer.org This can help to personalize treatment and improve clinical trial design.
Elucidate Drug-Target Interactions: Computational tools, including ML models, can be used to predict and validate the binding of Epertinib to its known and potential off-targets. nih.govnih.gov This can provide a more detailed understanding of its polypharmacology.
A specific example of the integration of advanced technology in Epertinib research is the use of matrix-assisted laser desorption/ionization-imaging mass spectrometry (MALDI-IMS). patsnap.comdntb.gov.ua This high-throughput technique has been used to quantitatively analyze the distribution of Epertinib in brain metastases, providing valuable pharmacokinetic and pharmacodynamic data that can be used to inform computational models. patsnap.comnih.gov As the volume and complexity of data in cancer research continue to grow, the application of AI and ML will be indispensable for harnessing this information to advance the development of targeted therapies like Epertinib. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| Ado-trastuzumab emtansine (T-DM1) |
| Capecitabine |
| Epertinib (hydrochloride) |
| Lapatinib |
| Trastuzumab |
Q & A
Q. What experimental methodologies are recommended for determining the inhibitory potency (IC50) of Epertinib hydrochloride against EGFR, HER2, and HER4?
To assess inhibitory potency, use kinase activity assays with purified recombinant EGFR/HER2/HER4 enzymes. Perform dose-response curves with a minimum of 8 concentration points (e.g., 0.1–100 nM) and triplicate measurements. Normalize data to vehicle controls and calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., Gefitinib for EGFR) to validate assay conditions. Ensure ATP concentrations align with physiological levels (e.g., 1 mM) .
Q. How should researchers optimize in vitro experimental conditions for this compound, including solubility and stability?
- Solubility : Dissolve in DMSO (≤10 mM stock) with brief centrifugation to ensure full solubilization.
- Stability : Store aliquots at -80°C (avoid freeze-thaw cycles; ≤3 freeze-thaw cycles recommended).
- Cell culture : Use serum-free media during treatment to prevent protein-binding interference. Validate stability via HPLC at 24/48-hour timepoints .
Q. What cellular models are most appropriate for evaluating Epertinib’s antitumor efficacy?
Prioritize models expressing wild-type or mutant EGFR/HER2:
- Wild-type : A431 (epidermoid carcinoma) or BT-474 (HER2+ breast cancer).
- Mutant EGFR : HCC827 (exon 19 deletion) or H1975 (L858R/T790M).
Include viability assays (MTT/CellTiter-Glo) and apoptosis markers (Annexin V/PARP cleavage). For resistance studies, generate resistant clones via chronic exposure (e.g., 6 months at IC50) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values across studies for this compound?
Discrepancies may arise from assay variability (e.g., ATP concentration, enzyme sources). To mitigate:
- Standardize assays : Use commercial kinase kits (e.g., Invitrogen Z′-LYTE) with identical ATP levels.
- Cross-validate : Compare results across orthogonal methods (e.g., cellular phosphorylation vs. enzymatic activity).
- Report metadata : Include enzyme lot numbers, incubation times, and buffer compositions .
Q. What strategies are effective for analyzing Epertinib’s selectivity across the ErbB receptor family and off-target kinases?
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) testing ≥100 kinases at 1 μM Epertinib.
- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities for EGFR vs. HER4.
- Cellular specificity : Measure phosphorylation of non-ErbB targets (e.g., MET, IGF-1R) via Western blot .
Q. How should researchers design studies to investigate resistance mechanisms to Epertinib in EGFR-mutant cancers?
- Genomic screens : Perform CRISPR-Cas9 knockout libraries in resistant cell lines to identify compensatory pathways (e.g., MET amplification).
- Proteomic profiling : Use phospho-antibody arrays to map signaling reactivation (e.g., MAPK/STAT3).
- In vivo validation : Test combination therapies (e.g., Epertinib + MET inhibitor Capmatinib) in PDX models .
Q. What methodological considerations are critical for pharmacokinetic (PK) studies of Epertinib in preclinical models?
- Dosing : Administer orally (5–50 mg/kg) in vehicle (0.5% methylcellulose/0.1% Tween-80).
- Sampling : Collect plasma/tissues at 0.5, 2, 6, 12, and 24 hours post-dose.
- Analytical methods : Quantify via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Report bioavailability (%) and half-life .
Q. How can researchers develop robust biomarkers to predict Epertinib response in heterogeneous tumors?
- Liquid biopsies : Isolate ctDNA for EGFR mutation profiling (ddPCR/NGS).
- Imaging : Use FDG-PET to assess early metabolic response.
- Multiplex IHC : Quantify HER2/HER4 co-expression in tumor biopsies. Validate in retrospective cohorts .
Methodological Guidelines
- Dose optimization : Start with IC50 ± 2 log units (e.g., 0.1–10x IC50) for in vitro studies.
- Statistical rigor : Use ANOVA with Tukey’s post-hoc test; report effect sizes and confidence intervals .
- Reproducibility : Follow ARRIVE 2.0 guidelines for preclinical studies, including randomization and blinding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
